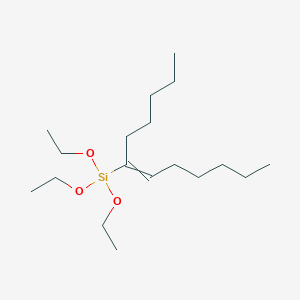
(Dodec-6-en-6-yl)(triethoxy)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Dodec-6-en-6-yl)(triethoxy)silane is an organosilicon compound with the molecular formula C18H38O3Si. This compound is characterized by the presence of a dodecenyl group attached to a silicon atom, which is further bonded to three ethoxy groups. It is commonly used in various industrial and scientific applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Dodec-6-en-6-yl)(triethoxy)silane typically involves the reaction of dodecenyl alcohol with triethoxysilane in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process can be summarized as follows:
Reactants: Dodecenyl alcohol and triethoxysilane.
Catalyst: A suitable catalyst such as a platinum or palladium complex.
Reaction Conditions: The reaction is usually conducted at elevated temperatures (around 100-150°C) and under an inert atmosphere to prevent oxidation.
Industrial Production Methods
In industrial settings, the production of this compound is often carried out in large-scale reactors. The process involves the continuous feeding of reactants and catalysts into the reactor, where the reaction takes place. The product is then purified through distillation or other separation techniques to obtain the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions
(Dodec-6-en-6-yl)(triethoxy)silane undergoes various chemical reactions, including:
Hydrolysis: The compound reacts with water to form silanols and ethanol.
Condensation: Silanols formed from hydrolysis can further condense to form siloxane bonds.
Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions under acidic or basic conditions.
Condensation: Catalysts such as acids or bases to promote the formation of siloxane bonds.
Substitution: Various nucleophiles can be used to replace the ethoxy groups.
Major Products Formed
Hydrolysis: Silanols and ethanol.
Condensation: Siloxane polymers.
Substitution: Functionalized silanes with different substituents.
Applications De Recherche Scientifique
(Dodec-6-en-6-yl)(triethoxy)silane has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of other organosilicon compounds and as a reagent in various chemical reactions.
Biology: Employed in the modification of biomolecules and surfaces for biological studies.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.
Industry: Utilized in the production of coatings, adhesives, and sealants due to its ability to form strong bonds with various substrates.
Mécanisme D'action
The mechanism of action of (Dodec-6-en-6-yl)(triethoxy)silane involves the interaction of its silicon atom with various substrates. The ethoxy groups can undergo hydrolysis to form silanols, which can then react with other silanols or hydroxyl groups on surfaces to form siloxane bonds. This process is crucial for its applications in surface modification and adhesion.
Comparaison Avec Des Composés Similaires
Similar Compounds
Triethoxysilane: A simpler compound with three ethoxy groups attached to a silicon atom.
Octyltriethoxysilane: Contains an octyl group instead of a dodecenyl group.
Vinyltriethoxysilane: Features a vinyl group in place of the dodecenyl group.
Uniqueness
(Dodec-6-en-6-yl)(triethoxy)silane is unique due to the presence of the dodecenyl group, which imparts specific chemical properties and reactivity. This makes it particularly useful in applications requiring long-chain alkyl groups and enhanced hydrophobicity.
Propriétés
Numéro CAS |
921200-34-2 |
|---|---|
Formule moléculaire |
C18H38O3Si |
Poids moléculaire |
330.6 g/mol |
Nom IUPAC |
dodec-6-en-6-yl(triethoxy)silane |
InChI |
InChI=1S/C18H38O3Si/c1-6-11-13-15-17-18(16-14-12-7-2)22(19-8-3,20-9-4)21-10-5/h17H,6-16H2,1-5H3 |
Clé InChI |
LCCJCWUCQBBGKK-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC=C(CCCCC)[Si](OCC)(OCC)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[(Naphthalen-2-yl)amino]-3H-1,2,4-dithiazole-3-thione](/img/structure/B12623775.png)
![(4-butyl-6-chloro-2-oxochromen-7-yl) (2R)-2-[(4-methylphenyl)sulfonylamino]-2-phenylacetate](/img/structure/B12623781.png)
![(6S)-6-(3-fluorophenyl)-4-[(1R)-1-phenylethyl]morpholin-3-one](/img/structure/B12623787.png)
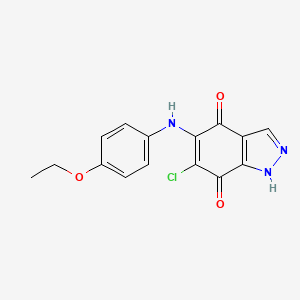
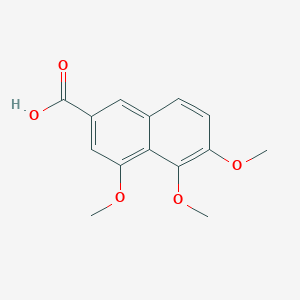
![2-[2,6-Bis(4-chlorophenyl)-4-phenylpyridin-1(4H)-yl]aniline](/img/structure/B12623803.png)
![1-[(2,6-Dichlorophenyl)methyl]-1H-indazole-3-carbonyl chloride](/img/structure/B12623808.png)
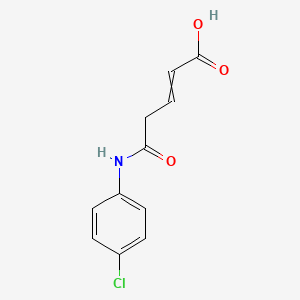

![3-{3-[6-(2-Fluorophenyl)pyridin-3-yl]propyl}imidazolidine-2,4-dione](/img/structure/B12623835.png)
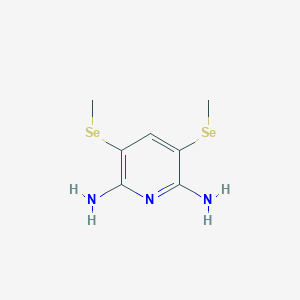
![4-[1-Amino-3-oxo-3-(1,3-thiazolidin-3-yl)propyl]-N-(pyridin-4-yl)benzamide](/img/structure/B12623845.png)
![2-(Cyclopenta[b]pyran-2-yl)ethan-1-amine](/img/structure/B12623847.png)

